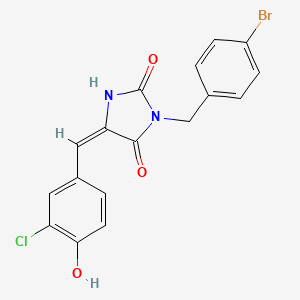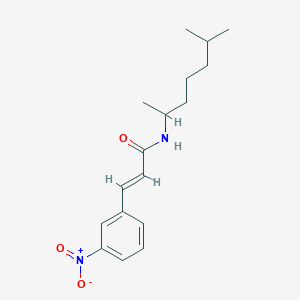
(5E)-3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromobenzyl group, a chlorohydroxybenzylidene group, and an imidazolidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved by the reaction of glycine or its derivatives with urea or thiourea under acidic or basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable base such as sodium hydride or potassium carbonate.
Formation of the Chlorohydroxybenzylidene Group: This step involves the condensation of 3-chloro-4-hydroxybenzaldehyde with the imidazolidine-2,4-dione core under basic conditions, typically using sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique chemical structure may confer specific pharmacological properties, making it a promising lead compound for the development of new medications.
Industry
In industry, this compound is explored for its potential applications in the development of new materials, such as polymers and coatings. Its reactivity and stability make it a suitable candidate for various industrial processes.
Mecanismo De Acción
The mechanism of action of (5E)-3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of the bromobenzyl and chlorohydroxybenzylidene groups may enhance its binding affinity and specificity for certain targets. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(5E)-3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
(5E)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione: Contains a chlorine atom instead of a bromine atom, which may influence its chemical properties and interactions.
(5E)-3-(4-methylbenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione: Contains a methyl group instead of a bromine atom, which may alter its reactivity and biological activity.
Uniqueness
The uniqueness of (5E)-3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the hydroxy group, may enhance its reactivity and binding affinity for certain targets, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(3-chloro-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c18-12-4-1-10(2-5-12)9-21-16(23)14(20-17(21)24)8-11-3-6-15(22)13(19)7-11/h1-8,22H,9H2,(H,20,24)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAKFSADZHVNRS-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Cl)/NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B5326882.png)
![2-(2-hydroxyphenyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5326889.png)

![2-{[2-(3,5-DIMETHYLPIPERIDINO)ACETYL]AMINO}BENZAMIDE](/img/structure/B5326900.png)
![N-[2-(2-fluorophenoxy)ethyl]-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5326905.png)
![N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-prop-2-yn-1-ylacetamide](/img/structure/B5326914.png)
![2-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5326917.png)
![ETHYL 5-(4-BROMOPHENYL)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5326939.png)
![(4aS*,8aR*)-6-[(3-fluorophenyl)sulfonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326948.png)
![4-{4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenyl}morpholine](/img/structure/B5326953.png)
![N~1~,N~1~-diethyl-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1,4-dicarboxamide](/img/structure/B5326958.png)
![1'-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5326960.png)
![6-bromo-3-ethyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5326976.png)

